2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(perfluoropropoxy)propoxy)propanoic acid
Overview
Description
“2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(perfluoropropoxy)propoxy)propanoic acid” is a complex organic compound . It is also known as HFPO tetramer acid .
Molecular Structure Analysis
The molecular formula of this compound is C9O3F18 . It has a complex structure with multiple fluorine and oxygen atoms attached to the carbon backbone .Physical And Chemical Properties Analysis
This compound has a molecular weight of 498.07 . It’s characterized by high stability, which is a common feature of perfluorinated compounds .Scientific Research Applications
Fluoropolymer Production
Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid: is utilized in the production of fluoropolymers. These polymers are known for their high resistance to solvents, acids, and bases. The compound helps in reducing the surface tension during the polymerization process, which facilitates the growth of polymer particles .
Surface Tension Reduction in Organic Solvents
The compound exhibits the ability to significantly lower the surface tension of organic solvents. This property is particularly useful in processes where the control of surface tension is critical, such as in the formulation of paints and coatings .
Environmental Testing Reference Standard
As a reference standard, this compound is used in environmental testing to calibrate instruments and ensure the accuracy of measurements, especially in the analysis of perfluorinated compounds in environmental samples .
Material Science Research
In material science, the compound’s unique structure and properties make it a subject of interest for studying interactions at the molecular level, potentially leading to the development of new materials with enhanced characteristics .
Solvent Applications
Due to its chemical stability and inertness, Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid can be used as a solvent in chemical reactions that require a non-reactive medium. This is particularly valuable in reactions where standard solvents might interfere with the reaction process .
Surface Activity Studies
The compound’s ability to reduce surface tensions makes it an excellent candidate for surface activity studies. Researchers can explore its effects on various liquid interfaces, which is important in fields like pharmaceuticals and food science .
Safety and Hazards
Mechanism of Action
Target of Action
It is often used as a polymerization aid for fluororesin and fluororubber .
Mode of Action
Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid, also known as 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoic acid, interacts with its targets by providing functions of emulsification, dispersion, and solubilization . These properties allow it to be widely used in the polymerization of PTFE, FEP, PFA, and other fluoropolymers .
Biochemical Pathways
Its role in the polymerization of various fluoropolymers suggests that it may influence the formation and stability of these materials .
Result of Action
The primary result of the action of Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid is the facilitation of polymerization processes in the production of various fluoropolymers . By providing emulsification, dispersion, and solubilization, it aids in the formation of these materials .
properties
IUPAC Name |
2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9HF17O4/c10-2(1(27)28,5(14,15)16)29-9(25,26)4(13,7(20,21)22)30-8(23,24)3(11,12)6(17,18)19/h(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVQVBDAMYDDEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F5(CF2OCF(CF3))2COOH, C9HF17O4 | |
Record name | Propanoic acid, 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00892442 | |
Record name | Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00892442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(perfluoropropoxy)propoxy)propanoic acid | |
CAS RN |
13252-14-7 | |
Record name | 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13252-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | EINECS 236-237-3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013252147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00892442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.929 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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